molecular formula C15H25BrOSi B1603868 (3-Bromophenoxy)triisopropylsilane CAS No. 571202-87-4

(3-Bromophenoxy)triisopropylsilane

Cat. No.: B1603868
CAS No.: 571202-87-4
M. Wt: 329.35 g/mol
InChI Key: YOSBXSDNMZXREZ-UHFFFAOYSA-N
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Description

(3-Bromophenoxy)triisopropylsilane is a triisopropylsilyl (TIPS) ether derivative featuring a bromophenoxy substituent. This compound is structurally characterized by a bulky triisopropylsilane group attached to a 3-bromophenol moiety. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the TIPS group provides steric hindrance, improving stability during synthetic processes .

Properties

IUPAC Name

(3-bromophenoxy)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-8-14(16)10-15/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBXSDNMZXREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626846
Record name (3-Bromophenoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571202-87-4
Record name (3-Bromophenoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Silylation of 3-Bromophenol with Triisopropylsilyl Reagents

The most straightforward approach to synthesize (3-Bromophenoxy)triisopropylsilane involves the reaction of 3-bromophenol with a triisopropylsilyl electrophile, such as triisopropylsilyl chloride or triisopropylsilyl triflate, in the presence of a base.

Typical reaction conditions:

  • Reagents: 3-bromophenol, triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf)
  • Base: An organic base such as 2,6-lutidine, pyridine, or triethylamine to scavenge the released HCl or triflic acid.
  • Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran (THF)
  • Temperature: Often performed at 0 °C to room temperature to control reaction rate and selectivity.

Mechanism: The phenolic oxygen acts as a nucleophile attacking the silicon center of the silyl electrophile, displacing the chloride or triflate ion and forming the silyl ether bond.

Key observations:

  • The use of triisopropylsilyl triflate (TIPSOTf) often enhances the reactivity compared to TIPSCl due to the better leaving group ability of triflate.
  • The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.
  • The reaction is typically high yielding (>80%) with minimal side products if carefully controlled.

Catalytic Silylation via Lewis Acid Activation

Recent studies have explored catalytic methods to improve the efficiency and selectivity of silylation reactions involving triisopropylsilyl groups.

Notable findings:

  • Iron-catalyzed silylation processes have been reported where triisopropylsilyl triflate serves as both a silylating agent and a Lewis acid activator.
  • In these protocols, the presence of additives such as lithium bistriflimide (LiNTf2) enhances catalytic activity and yield by modulating the coordination environment around the metal center.
  • The catalytic system enables regioselective silylation of aromatic hydroxyl groups even in the presence of other reactive functionalities.

Example data from iron-catalyzed silylation studies:

Entry Base Equivalents (Allene/Aldehyde/[Si]/Base) Additive Yield (%)
1 4-Cl-2,6-lutidine 1/2/3/5 LiNTf2 (1.5 equiv) 78
2 3-Br-2,6-lutidine 1/2/3/5 LiNTf2 (1.5 equiv) 78

This demonstrates that bases with electron-withdrawing substituents and lithium bistriflimide as an additive provide high yields in silylation reactions involving triisopropylsilyl groups.

Protection of 3-Bromophenol via Silyl Ether Formation in Multistep Synthesis

In complex synthetic routes, this compound can be prepared as a protective intermediate for phenolic groups during multi-step organic synthesis.

Typical procedure:

  • The 3-bromophenol is first dissolved in an anhydrous solvent.
  • A triisopropylsilyl chloride reagent is added slowly under inert atmosphere.
  • A base such as imidazole or triethylamine is used to neutralize the generated HCl.
  • The reaction mixture is stirred at ambient temperature until completion, monitored by thin-layer chromatography (TLC).
  • The product is purified by silica gel chromatography to afford the pure silyl ether.

Yields and purity:

  • Yields typically range from 85% to 95%.
  • The product is characterized by NMR (notably ^1H and ^13C NMR), mass spectrometry, and sometimes elemental analysis.

Comparative Data Summary of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Direct silylation with TIPSCl 3-bromophenol, TIPSCl, base, DCM, RT Simple, straightforward Requires strict anhydrous conditions 80-90
Silylation with TIPSOTf + catalyst 3-bromophenol, TIPSOTf, Fe catalyst, LiNTf2 Catalytic, regioselective More complex setup 75-85
Multistep protection in synthesis TIPSCl, base (imidazole/TEA), inert atmosphere High purity, scalable Time-consuming purification 85-95

Additional Notes on Experimental Considerations

  • Moisture sensitivity: Triisopropylsilyl reagents are moisture sensitive; all reactions must be performed under dry, inert atmosphere (argon or nitrogen).
  • Base selection: The choice of base influences reaction rate and yield. Electron-deficient pyridine derivatives improve yields.
  • Purification: Silica gel chromatography is the preferred method; however, care must be taken to avoid hydrolysis of the silyl ether during workup.
  • Characterization: Confirmation of product identity is done by NMR spectroscopy, where characteristic signals of the triisopropylsilyl group (e.g., methyl doublets and methine septet) are diagnostic.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form the corresponding phenol or other reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted phenoxytriisopropylsilanes.

    Oxidation Reactions: Quinones and other oxidized phenoxy derivatives.

    Reduction Reactions: Phenols and other reduced phenoxy derivatives.

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Organosilicon Compounds

(3-Bromophenoxy)triisopropylsilane is primarily utilized as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows it to participate in various chemical reactions, such as:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield quinones or other oxidized products and can also be reduced to form phenolic compounds.

1.2 Protecting Group in Organic Synthesis

This compound serves as an effective protecting group for phenols in organic synthesis, enabling chemists to selectively modify other functional groups without interference from the phenolic hydroxyl group.

Biological Applications

2.1 Modifying Biomolecules

In biological research, this compound has been investigated for its potential role in modifying biomolecules. Its ability to interact with various biological pathways makes it a candidate for studying enzyme activities and receptor interactions.

2.2 Anti-Cancer Research

The compound has been explored for its anti-cancer properties , particularly against specific cancer types where polo-like kinase 1 (Plk1) is deregulated. Research indicates that derivatives of this compound could inhibit Plk1 activity, which is critical in cancer cell proliferation .

Industrial Applications

3.1 Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the presence of both bromine and triisopropylsilane groups. These properties are valuable in various applications, including coatings and adhesives .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • A study on its role as a precursor for synthesizing new anti-cancer agents showed promising results in inhibiting tumor growth through targeted molecular interactions .
  • Research focusing on its use as a protecting group demonstrated its efficiency in multi-step organic syntheses, leading to higher yields and purities compared to traditional methods .

Mechanism of Action

The mechanism of action of (3-Bromophenoxy)triisopropylsilane involves its interaction with molecular targets through its bromophenoxy and triisopropylsilane groups. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the triisopropylsilane group can act as a steric hindrance or a protecting group. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (3-Bromophenoxy)triisopropylsilane with structurally related silane compounds:

Compound Molecular Formula Key Functional Groups Stability in Acidic Conditions (e.g., TFA) Primary Applications
This compound C₁₅H₂₅BrOSi Bromophenoxy, TIPS High (inferred from TIPS stability) Cross-coupling reactions, protecting group
Triisopropylsilane (TIS) C₉H₂₂Si Si-H bond High; resistant to hydrolysis Scavenger in SPPS, reducing agent
Triisopropylchlorosilane C₉H₂₁ClSi Chloride, TIPS Moderate; hydrolyzes in moisture Silylating agent for alcohols/phenols
Cys(Acm)-protected peptides Variable Acetamidomethyl (Acm) on cysteine Moderate; degrades at >40°C in TFA Peptide synthesis, disulfide bond formation
Cys(Mob)-protected peptides Variable 4-Methoxybenzyl (Mob) on cysteine Low; unstable in TFA/TIS Temporary protection in peptide synthesis

Reactivity and Stability

  • TIPS Group Stability: The triisopropylsilyl group in this compound imparts high steric protection, making it resistant to hydrolysis and acidic conditions (e.g., trifluoroacetic acid, TFA) . This contrasts with smaller silyl groups (e.g., trimethylsilyl, TMS), which are more labile.
  • Bromophenoxy Reactivity: The bromine substituent enables participation in cross-coupling reactions, akin to TIPS-ethynyl bromophenyl derivatives used in Sonogashira couplings . Non-halogenated analogs (e.g., phenoxy-TIPS) lack this reactivity.
  • Comparison with Cys Protecting Groups :
    • Cys(Acm) : Stable in TFA at 25°C but degrades at 40°C (~10% loss in bis-Acm peptides) .
    • Cys(Mob) : Highly unstable in TFA/TIS (98/2), leading to rapid deprotection and disulfide formation .
    • Cys(But) : Intermediate stability, with slower deprotection kinetics than Acm .

Performance in Deprotection Reactions

  • Efficiency: TIS effectively removes cysteine S-protecting groups (Acm, Mob, But) in TFA, with Mob being the least stable . In contrast, this compound’s TIPS group requires stronger conditions (e.g., fluoride ions) for cleavage, ensuring compatibility with acid-labile substrates.
  • Side Reactions: While TIS may reduce indole rings in tryptophan residues, this compound’s inertness minimizes such issues .

Research Findings and Data

Stability of S-Protecting Groups in TFA/TIS (98/2)

Protecting Group % Deprotection (12h, 37°C) Disulfide Formation (%)
Cys(Acm) 80–90% 10–20%
Cys(Mob) >95% 70–80%
Cys(But) 60–70% 5–10%

Data adapted from Ste. Marie & Hond ().

Comparison of Scavengers in Acm Deprotection

Scavenger % Acm Removal Disulfide Formation Compatibility with Tryptophan
TIS 80–90% High Safe
Triethylsilane >95% Moderate Risk of indole reduction
Water <10% None Safe

Data derived from .

Biological Activity

Chemical Structure and Properties

(3-Bromophenoxy)triisopropylsilane is characterized by its bromophenyl group attached to a triisopropylsilane moiety. The presence of the bromine atom enhances its reactivity and potential biological interactions due to its electronegativity and ability to participate in various chemical reactions.

PropertyValue
Molecular FormulaC15H21BrOSi
Molecular Weight335.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds as therapeutic agents. A study investigating the cytotoxic effects of various halogenated compounds found that those containing bromine often exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

Table 2: Cytotoxicity Data of Related Compounds

CompoundCell Line TestedIC50 (µM)
4-BromophenolMDA-MB-231 (Breast Cancer)12.5
2-BromoanilineHeLa (Cervical Cancer)15.0
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Disruption of Membrane Integrity : Studies indicate that halogenated compounds can alter membrane permeability, leading to cell death.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of halogenated silanes highlighted their potential in targeting specific signaling pathways involved in tumor growth. The study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its utility as a lead compound for further development.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of phenolic silanes were tested against common bacterial strains, revealing promising results. The findings suggested that modifications in the silane structure could enhance antibacterial efficacy, providing a pathway for optimizing this compound for therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Bromophenoxy)triisopropylsilane to improve yield and purity?

  • Methodological Answer :

  • Experimental Design : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Software tools like Design Expert can model interactions between variables and predict outcomes .

    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

  • Example Table :

ParameterRange TestedOptimal Value Identified
Temperature60–100°C80°C
Catalyst (mol%)1–5%3%
SolventTHF, Toluene, DCMToluene
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity by <sup>1</sup>H NMR.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Multi-Technique Approach :

<sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and triisopropylsilyl (TIPS) groups (δ 1.0–1.3 ppm).

IR Spectroscopy : Confirm Si-O-C linkage (absorption at ~1100 cm<sup>-1</sup>).

Mass Spectrometry (EI-MS) : Look for molecular ion peak [M]<sup>+</sup> at m/z 356–358 (isotopic pattern for bromine).

  • Data Cross-Validation : Compare with literature spectra of analogous silyl ethers.

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction intermediates via in-situ <sup>19</sup>F NMR (if fluorinated substrates are used).
  • Isotopic Labeling : Introduce <sup>13</sup>C at the bromine-bearing carbon to track bond cleavage pathways.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies.

Q. How does the stability of this compound vary under thermal, hydrolytic, or photolytic conditions?

  • Methodological Answer :

  • Stability Testing :
  • Thermal : Heat at 50–150°C in sealed ampules; analyze decomposition via GC-MS.
  • Hydrolytic : Expose to controlled humidity (e.g., 40–80% RH) and monitor by <sup>29</sup>Si NMR for silyl ether breakdown.
  • Example Data :
ConditionTime (h)Degradation (%)
100°C (Dry)24<5%
80% RH, 25°C2495%

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Replicated Analysis : Repeat synthesis and characterization in triplicate to rule out experimental error .

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    2:56:25

  • Alternative Techniques : If NMR signals overlap, use <sup>13</sup>C DEPT or 2D COSY for structural confirmation.

  • Collaborative Validation : Share raw data with independent labs via platforms like ResearchGate to verify interpretations .

    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Optimization :

Mixing Efficiency : Use computational fluid dynamics (CFD) to model stirring rates and avoid localized overheating.

In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real time.

  • Byproduct Identification : Isolate via preparative HPLC and characterize by HRMS to trace formation pathways.

Methodological Best Practices

  • Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS purity assays).
  • Collaborative Tools : Utilize platforms like ResearchGate to connect with experts in silyl ether chemistry .
  • Software : Leverage DoE software (e.g., Design Expert) for efficient experimental design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromophenoxy)triisopropylsilane
Reactant of Route 2
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(3-Bromophenoxy)triisopropylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.